8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
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Description
8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C16H13FN4O2S and its molecular weight is 344.36. The purity is usually 95%.
BenchChem offers high-quality 8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored the bacteriostatic activity of fluoro-analogues of 5-(2-hydroxyethyl)-4-methylthiazole, which is a metabolic intermediate in the biosynthesis of thiamine. Specifically, 2-fluoro-5-(2-hydroxyethyl)-4-methylthiazole and 5-(2-fluoroethyl)-4-methylthiazole have been prepared and studied. These compounds exhibit bacteriostatic effects against Escherichia coli (E. coli) .
- Novel analogs based on the 2-amino-4-methylthiazole scaffold have been developed. These compounds were designed to combat both Gram-positive and Gram-negative bacterial as well as fungal infections. The synthesis involved a three-step reaction, including a hydrazine-1-carboximidamide motif .
- In a different context, protodeboronation reactions have been investigated using pinacol boronic esters. The compound’s less nucleophilic nature has been harnessed for boron ate complex formation, leading to the synthesis of indolizidine derivatives .
Antibacterial Activity
Antimicrobial Properties
Catalytic Applications
properties
IUPAC Name |
13-fluoro-5-(2-methyl-1,3-thiazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c1-9-18-13(8-24-9)16(23)20-5-4-12-11(7-20)15(22)21-6-10(17)2-3-14(21)19-12/h2-3,6,8H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQYPXPSZSQRGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one |
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